molecular formula C21H18N6O2S B14990240 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B14990240
M. Wt: 418.5 g/mol
InChI Key: WAEHBPCIISNTDG-UHFFFAOYSA-N
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Description

8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a unique combination of benzodiazole and purine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole moiety, followed by the introduction of the sulfanyl group. The purine structure is then synthesized and coupled with the benzodiazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It may have therapeutic potential in treating diseases due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(1H-1,3-benzodiazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of benzodiazole and purine structures, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H18N6O2S

Molecular Weight

418.5 g/mol

IUPAC Name

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C21H18N6O2S/c1-12-6-5-7-13(10-12)11-27-16-17(26(2)20(29)25-18(16)28)24-21(27)30-19-22-14-8-3-4-9-15(14)23-19/h3-10H,11H2,1-2H3,(H,22,23)(H,25,28,29)

InChI Key

WAEHBPCIISNTDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SC4=NC5=CC=CC=C5N4)N(C(=O)NC3=O)C

Origin of Product

United States

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